molecular formula C10H15NO2 B13234753 Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate

Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate

Cat. No.: B13234753
M. Wt: 181.23 g/mol
InChI Key: IOBJQYWNKDFCPH-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Azetidine Derivatives in Organic Chemistry

Spirocyclic azetidines emerged as privileged scaffolds following the recognition of azetidine’s unique pharmacokinetic properties compared to larger heterocycles like piperidine or morpholine. Early work focused on monocyclic β-lactams, but the advent of Staudinger ketene-imine cycloadditions in the 1990s enabled systematic access to spiro-β-lactam derivatives. A pivotal shift occurred with Kürti’s 2019 Ti(IV)-mediated synthesis of spirocyclic NH-azetidines, which demonstrated the feasibility of constructing strained spiro systems without compromising ring stability. These developments aligned with medicinal chemistry’s growing emphasis on saturation and three-dimensionality, as evidenced by the replacement of morpholine with angular spiroazetidines in Sonidegib analogs to improve solubility and patentability.

Structural Significance of Bicyclo[3.1.0]hexane Motifs in Bioactive Compounds

Bicyclo[3.1.0]hexane’s fused cyclopropane ring imposes a boat-like conformation that combines strain energy with directional rigidity—properties exploited in natural products like cryptotrione and synthetic kinase inhibitors. Computational analyses reveal that the 60° angle between bridgehead carbons preorganizes substituents for optimal target binding, while the cyclopropane’s σ-acceptor character enhances interactions with aromatic residues. This motif’s metabolic resistance stems from the absence of rotatable bonds and reduced susceptibility to oxidative enzymes, as demonstrated in Mycobacterium tuberculosis inhibitors featuring spiro-pyrrolidine-bicyclohexane hybrids.

Rationale for Investigating Carboxylate-Functionalized Spiro Systems

The methyl carboxylate group in this hybrid compound addresses two key limitations of spirocyclic scaffolds: synthetic accessibility and polarity modulation. Ester functionalities enable late-stage diversification via hydrolysis or amidation, as shown in the elaboration of spiroazetidine oxindoles to secondary amines. Additionally, the carboxylate’s dipole moment counterbalances the hydrophobic nature of bicyclohexane, achieving logP values comparable to clinical candidates (e.g., Sonidegib logP = 3.8 vs. spiroazetidine analog logP = 3.5). Phase-transfer catalytic methods developed by Boddy and Sahay further justify this focus, having achieved enantiomeric ratios up to 2:98 in spiroazetidine synthesis through interfacial anion activation.

Table 1: Comparative Physicochemical Properties of Methyl Spiroazetidine-Bicyclohexane Carboxylate vs. Reference Compounds

Property Methyl Spiroazetidine-Bicyclohexane Carboxylate Sonidegib (Morpholine) Danofloxacine (Piperazine)
Molecular Weight (g/mol) 238.3 485.5 357.4
logP (Calc) 1.8 3.8 1.2
PSA (Ų) 45.7 61.8 72.1
Rotatable Bonds 2 5 4

Data derived from molecular modeling studies and experimental measurements.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate

InChI

InChI=1S/C10H15NO2/c1-13-9(12)8-10(5-11-8)3-6-2-7(6)4-10/h6-8,11H,2-5H2,1H3

InChI Key

IOBJQYWNKDFCPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CC3CC3C2)CN1

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Azomethine Ylides to Cyclopropenes

  • The most reliable and widely reported method for synthesizing spiro-fused 3-azabicyclo[3.1.0]hexane derivatives involves the 1,3-dipolar cycloaddition (1,3-DC) of azomethine ylides with cyclopropene dipolarophiles.
  • Azomethine ylides can be generated in situ, often from imines or related precursors, and then reacted with substituted cyclopropenes under mild conditions.
  • This reaction proceeds with high diastereofacial selectivity, enabling control over the stereochemistry of the resulting spirocyclic system.
  • For example, the protonated form of Ruhemann's purple (PRP) acts as a stable azomethine ylide source, reacting with 3-substituted or 3,3-disubstituted cyclopropenes to yield bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields (typically 50–80%).

One-Pot Three-Component Cycloaddition Reactions

  • Another approach involves a one-pot three-component reaction where alloxan-derived azomethine ylides are generated in situ and reacted with various cyclopropenes.
  • This method has been used to synthesize complex alkaloid-like compounds containing spiro-fused 3-azabicyclo[3.1.0]hexane frameworks with yields up to 83%.
  • The reaction conditions typically include mild temperatures and preparative thin-layer chromatography for isolation.

Functional Group Transformations and Esterification

  • The methyl ester group at the 2-carboxylate position is generally introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing precursors.
  • For example, methyl 1-Boc-azetidine-3-carboxylate can be prepared by reacting methyl azetidine-3-carboxylate hydrochloride with di-tert-butyl dicarbonate in tetrahydrofuran/water mixtures under mild cooling conditions, followed by extraction and purification.
  • Further functionalization can be achieved through nucleophilic substitution or coupling reactions using brominated azetidine derivatives such as tert-butyl 3-bromoazetidine-1-carboxylate, which undergo reactions with various nucleophiles under conditions involving potassium carbonate or sodium tert-butoxide in polar aprotic solvents like N,N-dimethylformamide (DMF).

Summary of Experimental Conditions and Yields

Methodology Key Reagents/Conditions Yield Range (%) Notes
1,3-Dipolar Cycloaddition (1,3-DC) Azomethine ylide (e.g., protonated Ruhemann's purple), cyclopropenes, mild temperature 50–80 High diastereofacial selectivity; moderate to good yields
One-pot Three-Component Cycloaddition Alloxan-derived azomethine ylides, cyclopropenes, preparative TLC isolation Up to 83 Efficient for complex alkaloid-like spiro compounds
Cp*Ir-Catalyzed Reductive Amination Enantiopure cis-cyclopropane dicarbonyls, Cp*Ir catalyst Not specified Enantioselective approach
Esterification of Azetidine Carboxylates Methyl azetidine-3-carboxylate hydrochloride, di-tert-butyl dicarbonate, THF/water ~13.5 Mild conditions, purification by extraction and drying
Nucleophilic Substitution on Brominated Azetidines tert-Butyl 3-bromoazetidine-1-carboxylate, K2CO3 or NaOtBu, DMF, 60–100°C 67–100 Used for further functionalization and coupling reactions

Mechanistic Insights and Computational Studies

  • Density Functional Theory (DFT) calculations at the M11/cc-pVDZ level have been employed to study the mechanism of the 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes.
  • These studies reveal that the cycloaddition proceeds via the highest occupied molecular orbital (HOMO) of the dipole interacting with the lowest unoccupied molecular orbital (LUMO) of the cyclopropene, favoring approach from the less sterically hindered face.
  • The reaction pathway is highly regio- and stereoselective, which explains the observed diastereofacial selectivity in product formation.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[azetidine-3,3’-bicyclo[3.1.0]hexane]-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of azetidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Bicyclohexane Core

Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
  • Structure : Features a dimethyl substitution at the 6,6-positions of the bicyclo[3.1.0]hexane ring.
  • The stereochemistry (1S,5R) may influence receptor binding specificity .
  • Applications : Used as a precursor in synthesizing enantiomerically pure pharmaceuticals, leveraging its rigid framework .
2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one
  • Structure : Replaces the azetidine’s nitrogen with an oxygen atom, forming a 6’-oxa derivative. The ketone at the 4-position introduces electrophilic reactivity.
  • Key Properties : The oxa substitution reduces basicity compared to the parent azetidine, altering solubility and hydrogen-bonding capacity. The ketone enables conjugation with nucleophiles (e.g., hydrazines) for derivatization .
  • Applications : Explored in prodrug designs due to its hydrolytically labile ketone group .

Stereochemical Variations

Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl
  • Structure : Differs in stereochemistry (1R,2S,5S) compared to the (1S,5R) analog.
  • Key Properties : Stereochemistry critically impacts pharmacokinetics; the (1R,2S,5S) configuration may enhance blood-brain barrier penetration due to optimized lipophilicity .
  • Research Findings : Preclinical studies highlight its efficacy as a dopamine reuptake inhibitor, underscoring the importance of stereochemistry in CNS drug design .

Spiro System Modifications

Ethyl Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate
  • Structure : Expands the bicyclo system to a heptane ring (bicyclo[4.1.0]) and incorporates an oxirane (epoxide) spiro component.
  • The epoxide offers sites for ring-opening reactions, useful in polymer chemistry .
  • Applications : Investigated in crosslinking agents for epoxy resins .

Functional Group Comparisons

Methyl 3,3-dimethylcyclobutanecarboxylate
  • Structure : Cyclobutane core with a methyl ester and dimethyl substituents.
  • Key Properties : The cyclobutane ring exhibits higher strain than bicyclo[3.1.0]hexane, leading to greater thermal instability. The lack of a spiro system reduces conformational rigidity .
  • Applications: Used as a monomer in strain-release-driven polymerization .

Biological Activity

Methyl spiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-2-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula: C10H15NO2C_{10}H_{15}NO_2 with a molecular weight of approximately 181.23 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Synthesis Methods

The synthesis of spirocyclic compounds, including this compound, typically involves several methods such as:

  • Cycloaddition Reactions : Utilizing [3 + 2] cycloaddition strategies to form the core structure.
  • Ring Contraction Techniques : Methods that allow for the formation of spirocyclic structures through ring contraction processes.

Recent studies have highlighted various synthetic routes that yield high enantioselectivity and yield, making these compounds suitable for further biological evaluation .

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of certain pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Activity

This compound has shown promise in cancer research. Preliminary studies indicate that it may act as a fatty acid synthase (FASN) inhibitor, which is crucial in cancer metabolism . The inhibition of FASN can lead to decreased tumor growth and improved sensitivity to chemotherapy drugs.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of this compound.
    • Method : Disk diffusion method against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus.
  • Anticancer Mechanism Investigation :
    • Objective : To investigate the effect of the compound on cancer cell lines.
    • Method : MTT assay to assess cell viability in the presence of varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed in breast cancer cell lines, indicating potential anticancer properties.

Data Table: Biological Activity Summary

Biological ActivityMethodologyResults
AntimicrobialDisk diffusion assayInhibition against E. coli and S. aureus
AnticancerMTT assayDose-dependent cytotoxicity in cancer cells

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